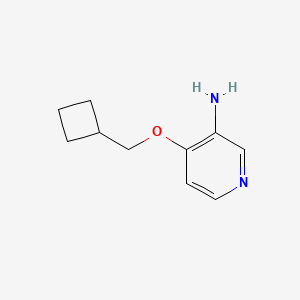
4-(Cyclobutylmethoxy)pyridin-3-amine
説明
4-(Cyclobutylmethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Cyclobutylmethoxy)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic areas, including oncology and neurology. Understanding its biological activity is crucial for further development and potential clinical applications.
Biological Activity Overview
Research indicates that derivatives of pyridine, including this compound, exhibit a variety of biological activities. These include:
- Antitumor Activity : Several studies have reported the antitumor potential of pyridine derivatives, suggesting that compounds like this compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Pyridine compounds have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives also show activity against bacterial strains, indicating potential use in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the cyclobutyl group and methoxy substitution plays a significant role in modulating its pharmacological properties.
Table 1: Summary of Biological Activities
Antitumor Activity
A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated significant inhibition rates, suggesting that this compound could serve as a lead for developing new anticancer agents.
Table 2: Cytotoxicity Results
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF7 | 100.39 | 8.26 |
Neuroprotective Effects
In vitro studies have shown that pyridine derivatives can prevent neuronal apoptosis. The mechanism involves the modulation of apoptotic pathways, potentially through the regulation of Bcl-2 family proteins.
Antimicrobial Activity
Research on the antimicrobial properties of pyridine derivatives revealed that certain compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties.
科学的研究の応用
Medicinal Chemistry
4-(Cyclobutylmethoxy)pyridin-3-amine has been investigated for its potential therapeutic applications due to its unique structural properties. Research indicates that it may exhibit:
- Antimicrobial Activity: Preliminary studies have shown that this compound possesses significant inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects: In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Modulation of TRPC Channels: The compound has been shown to influence the expression of transient receptor potential channels (TRPC), particularly TRPC6, which is linked to pulmonary vascular diseases like idiopathic pulmonary arterial hypertension (IPAH) .
Material Science
In addition to its biological applications, this compound is also being explored for its role in the development of new materials:
- Building Block in Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules, which can be utilized in various industrial applications.
Case Study 1: Antimicrobial Screening
A study screened various pyridine derivatives, including this compound, against Staphylococcus aureus. The compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Research
Research involving the modulation of inflammatory pathways highlighted the role of this compound in reducing the proliferation of pulmonary artery smooth muscle cells (PASMCs). The application led to a significant reduction in TRPC6 expression, suggesting therapeutic potential in managing pulmonary vascular diseases.
Case Study 3: High Throughput Screening
In a high-throughput screening context, this compound was identified as part of a broader investigation into inhibitors for mutant isocitrate dehydrogenase (IDH1), indicating its utility in cancer therapy.
特性
IUPAC Name |
4-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12-5-4-10(9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPDZYVSNRSBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















